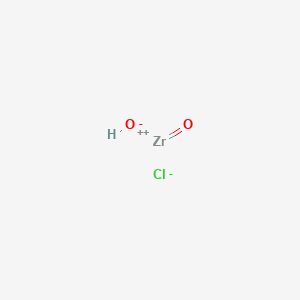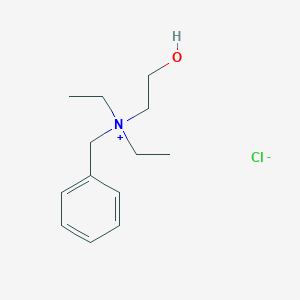
Dimercaprol, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3-Disulfanylpropan-1-ol is an organic compound characterized by the presence of two thiol groups (-SH) and a hydroxyl group (-OH) attached to a three-carbon backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (S)- typically involves the reduction of disulfide bonds in precursor molecules. One common method is the reduction of 2,3-dithiane-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: In industrial settings, the production of Dimercaprol, (S)- may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of disulfide bonds in larger quantities, ensuring higher yields and purity of the final product.
化学反应分析
Types of Reactions: (2S)-2,3-Disulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced further to form simpler thiols using strong reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiols
Substitution: Esters, ethers
科学研究应用
(2S)-2,3-Disulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in redox biology, where it can act as a reducing agent or participate in thiol-disulfide exchange reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of drugs targeting thiol-containing enzymes.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced durability or resistance to oxidation.
作用机制
The mechanism of action of Dimercaprol, (S)- involves its ability to undergo redox reactions. The thiol groups can donate or accept electrons, making the compound a versatile reducing agent. This property allows it to interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The hydroxyl group also contributes to its reactivity, enabling it to participate in hydrogen bonding and other interactions.
相似化合物的比较
2,3-Dimercaptopropanol: Similar structure but lacks the hydroxyl group.
Cysteine: An amino acid with a thiol group, used in protein synthesis.
Glutathione: A tripeptide with thiol groups, involved in cellular redox balance.
Uniqueness: (2S)-2,3-Disulfanylpropan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in redox biology and synthetic chemistry.
属性
CAS 编号 |
16495-16-2 |
|---|---|
分子式 |
C3H8OS2 |
分子量 |
124.23 g/mol |
IUPAC 名称 |
(2S)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |
InChI 键 |
WQABCVAJNWAXTE-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](CS)S)O |
SMILES |
C(C(CS)S)O |
规范 SMILES |
C(C(CS)S)O |
同义词 |
1-Propanol, 2,3-dimercapto-, (S)- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


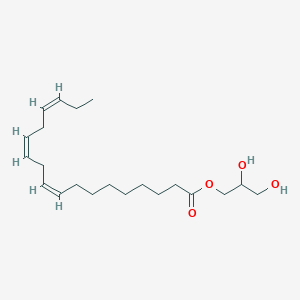

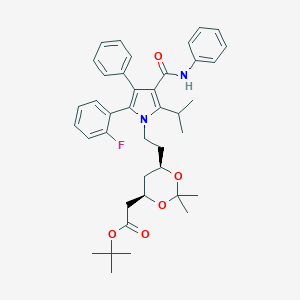
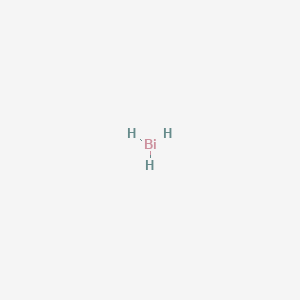
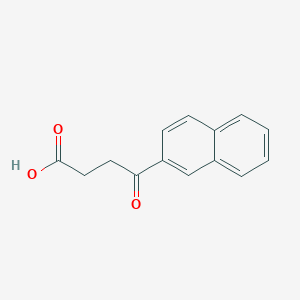
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
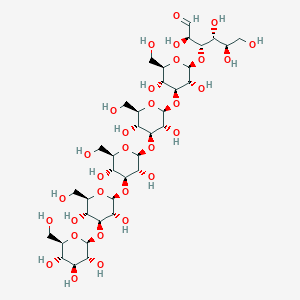

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
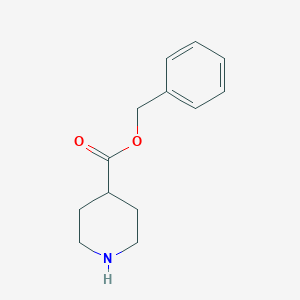
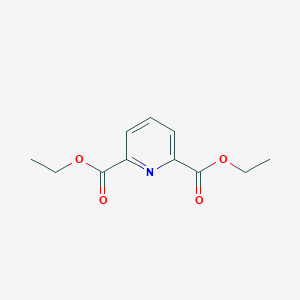
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
